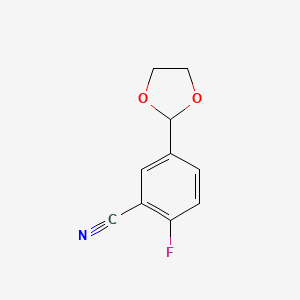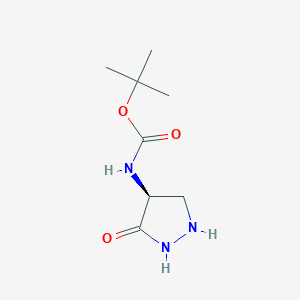
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is a chemical compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure features a pyrazolidinone ring with a tert-butyl carbamate group, which can influence its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate typically involves the reaction of a pyrazolidinone precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrazolidinone ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the pyrazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxyl or amine derivatives.
Applications De Recherche Scientifique
tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate would depend on its specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
®-tert-Butyl (3-oxopyrazolidin-4-yl)carbamate: The enantiomer of the compound, which might have different biological activity.
tert-Butyl (3-oxopyrrolidin-4-yl)carbamate: A structurally similar compound with a pyrrolidinone ring instead of a pyrazolidinone ring.
tert-Butyl (3-oxoazetidin-4-yl)carbamate: Another similar compound with an azetidinone ring.
Uniqueness: tert-Butyl (S)-(3-oxopyrazolidin-4-yl)carbamate is unique due to its specific stereochemistry and the presence of the pyrazolidinone ring
Propriétés
Formule moléculaire |
C8H15N3O3 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
tert-butyl N-[(4S)-3-oxopyrazolidin-4-yl]carbamate |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(13)10-5-4-9-11-6(5)12/h5,9H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
Clé InChI |
ZQKRXICHSSNONQ-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CNNC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNNC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
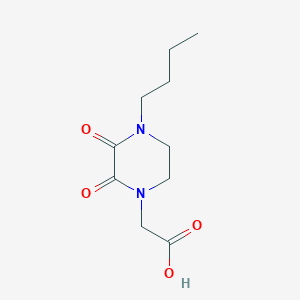
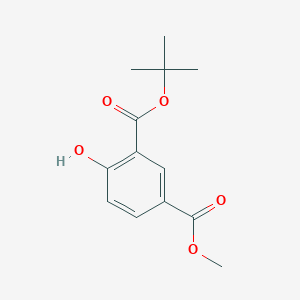
![1,3-Dihydro-3-methyl-1-(2-thiazolylimino)-furo[3,4-b]quinoline-9-ol](/img/structure/B8462566.png)
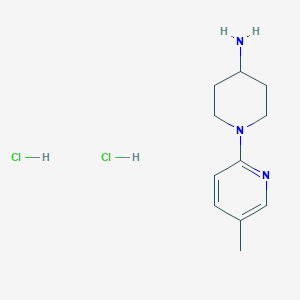
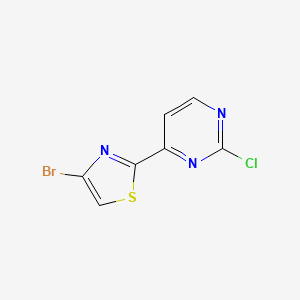
![4-(6-Azido-2-{2-[(pyridin-2-yl)oxy]ethoxy}pyrimidin-4-yl)morpholine](/img/structure/B8462588.png)

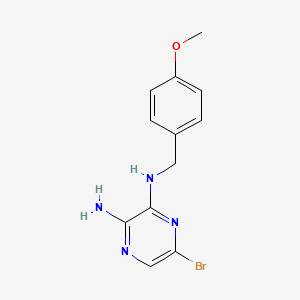
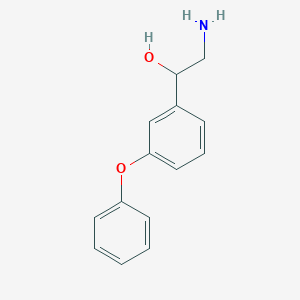

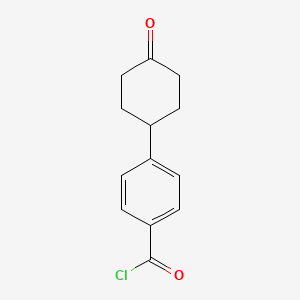
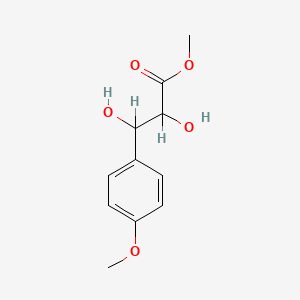
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylurea](/img/structure/B8462648.png)
